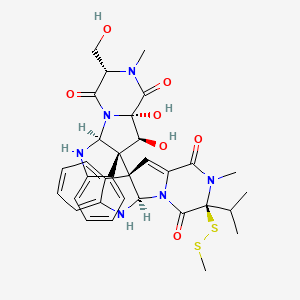
Phenethicillin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethicillin(1-) is a penicillin antibiotic, also known as pheneticillin. It is a derivative of penicillin and is used internationally for its antimicrobial properties. The compound is characterized by its chemical formula C17H19N2O5S and has a net charge of -1 .
Méthodes De Préparation
Phenethicillin(1-) is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with 2-phenoxypropanoic acid. This reaction typically occurs under mild conditions to preserve the integrity of the β-lactam ring, which is crucial for the antibiotic activity of penicillins . Industrial production methods often involve enzymatic processes to achieve high yields and purity .
Analyse Des Réactions Chimiques
Phenethicillin(1-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary depending on the specific conditions but often include modified penicillin structures with altered antimicrobial properties .
Applications De Recherche Scientifique
Phenethicillin(1-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of β-lactam antibiotics and their interactions with various reagents.
Biology: Phenethicillin(1-) is employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: The compound is used in clinical research to evaluate its efficacy against different bacterial infections and to develop new therapeutic strategies.
Industry: Phenethicillin(1-) is utilized in the pharmaceutical industry for the production of penicillin-based antibiotics
Mécanisme D'action
Phenethicillin(1-) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell . The molecular targets involved in this process are primarily the PBPs, which are crucial for maintaining the structural integrity of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Phenethicillin(1-) is similar to other penicillin antibiotics, such as penicillin G and penicillin V. it has unique properties that distinguish it from these compounds:
Penicillin G: While both compounds inhibit bacterial cell wall synthesis, phenethicillin(1-) is more resistant to gastric acid, making it more suitable for oral administration.
Other similar compounds include amoxicillin and ampicillin, which also belong to the penicillin class of antibiotics but have different side chains that confer distinct pharmacokinetic and antimicrobial properties .
Propriétés
Formule moléculaire |
C17H19N2O5S- |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/p-1/t9?,11-,12+,15-/m1/s1 |
Clé InChI |
NONJJLVGHLVQQM-JHXYUMNGSA-M |
SMILES isomérique |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



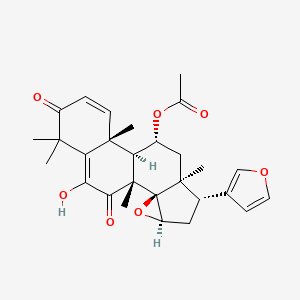
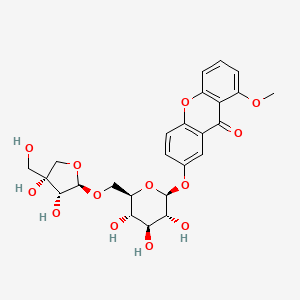
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
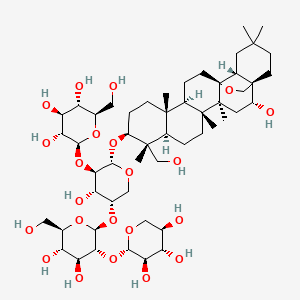
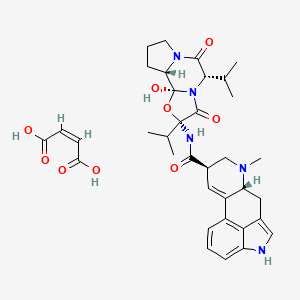
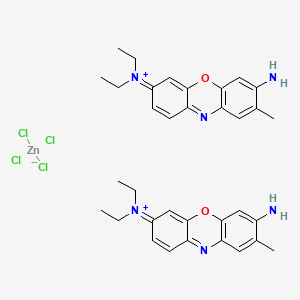

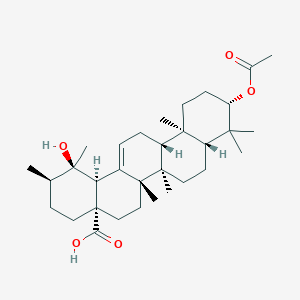
![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)
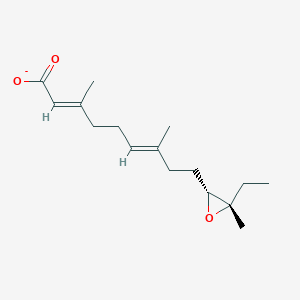
![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)
